2-phenoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that belongs to the class of phenoxyacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds One common synthetic route involves the reaction of phenoxyacetic acid with an appropriate amine to form the phenoxyacetamide coreThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-phenoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The pyrrolidine and thiophene rings contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide derivatives: Compounds with similar structures but different substituents on the phenoxy or acetamide groups.
Pyrrolidine derivatives: Molecules containing the pyrrolidine ring but lacking the phenoxy or thiophene groups.
Thiophene derivatives: Compounds with the thiophene ring but different functional groups attached.
Uniqueness
2-phenoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to its combination of phenoxy, pyrrolidine, and thiophene groups. This structural diversity provides it with a wide range of chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H22N2O2S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-phenoxy-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C18H22N2O2S/c21-18(14-22-15-7-2-1-3-8-15)19-13-16(17-9-6-12-23-17)20-10-4-5-11-20/h1-3,6-9,12,16H,4-5,10-11,13-14H2,(H,19,21) |
InChI Key |
UQKDNKFSLHVMPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.